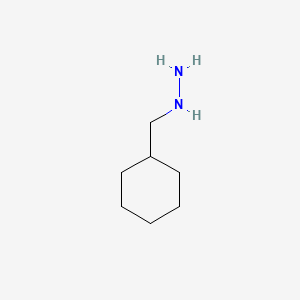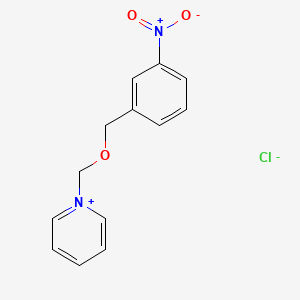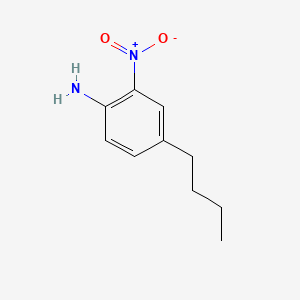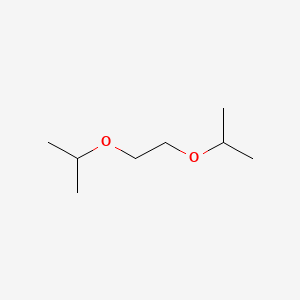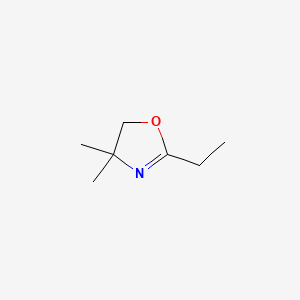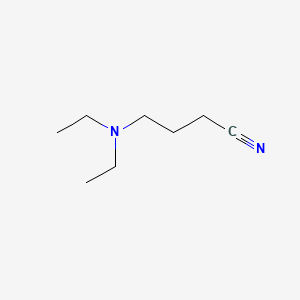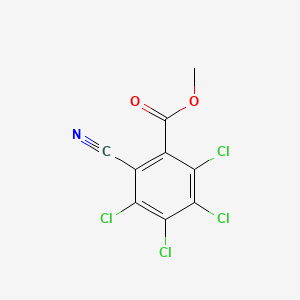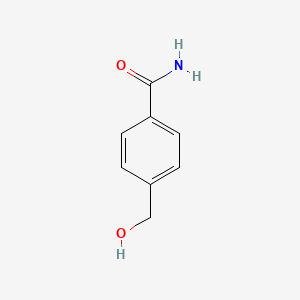
4-(羟甲基)苯甲酰胺
描述
4-(Hydroxymethyl)benzamide, also known as benzamide-4-hydroxymethyl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide, which is widely used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
科学研究应用
亲和层析在抗体纯化中的应用
4-(羟甲基)苯甲酰胺: 被用于合成用于亲和层析的肽配体,亲和层析是治疗性单克隆抗体 (mAbs) 纯化的关键技术。这些肽配体可以固定在色谱支持物上,以创建具有高容量和选择性的 mAb 纯化基质。 这种方法为传统的蛋白质 A 亲和层析提供了一种替代方法,提供成本效益高且稳定的基质,具有更长的半衰期 .
固相肽合成
该化合物在固相肽合成 (SPPS) 中用作树脂,特别是在4-(羟甲基)苯甲酰胺-ChemMatrix (HMBA-CM) 树脂的背景下。 该应用对于测试肽稳定性和选择用于纯化重组蛋白(如促红细胞生成素 (rhEPO)、促卵泡激素 (rhFSH)、生长激素 (rhGH) 和单克隆抗体贝伐单抗)的配体至关重要 .
酰胺键形成
在有机化学中,4-(羟甲基)苯甲酰胺是合成伯胺和仲胺的反应产物。酰胺键的形成是广泛存在于天然产物和工业产品(包括聚合物、杀虫剂和药物)中的基本反应。 该化合物在该过程中的作用突出了其在高效合成酰胺中的重要性 .
作用机制
Target of Action
The primary target of 4-(Hydroxymethyl)benzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
It is known to interact with its target, trypsin-3, potentially influencing the enzyme’s activity .
Biochemical Pathways
4-(Hydroxymethyl)benzamide is used in the synthesis of C-terminally modified peptides via nucleophilic cleavage of the ester bond in solid phase linked peptide esters . This process results in peptides that are C-terminally functionalized as esters, amides, and thioesters .
Result of Action
Its role in the synthesis of c-terminally modified peptides suggests it may influence peptide structure and function .
属性
IUPAC Name |
4-(hydroxymethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNMHHVYVQEPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342820 | |
| Record name | 4-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87128-27-6 | |
| Record name | 4-(hydroxymethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-(Hydroxymethyl)benzamide (HMBA) in the context of these research papers?
A: HMBA is primarily used as a solid-phase synthesis resin linker in peptide chemistry. [, , , , , , , , , ] This means it acts as a handle, attaching the growing peptide chain to a solid support during synthesis.
Q2: What are the advantages of using HMBA resin in peptide synthesis?
A: HMBA resin offers several advantages. It allows for the synthesis of C-terminally modified peptides, which are difficult to produce using traditional methods. [, , , , , , , ] This is because HMBA allows for the selective cleavage of the peptide from the resin using various nucleophiles, leading to peptides with diverse C-terminal modifications like esters, amides, and thioesters. [, , , , , , , ] This method simplifies the purification process and can lead to higher yields, particularly for peptides prone to aggregation, like amyloid beta (Aβ). []
Q3: Can you give a specific example of how HMBA resin facilitates the synthesis of complex peptides?
A: One study showcased the synthesis of amyloid beta (Aβ) peptide (1-40) using HMBA resin. [] Aβ peptides are notoriously difficult to synthesize due to their aggregation tendencies. The researchers found that using HMBA resin, combined with a specific synthesis and purification protocol, resulted in higher yields of Aβ(1-40) compared to standard methods. []
Q4: Beyond peptide synthesis, has HMBA been explored in other applications related to materials science?
A: Yes, a study explored the use of HMBA, alongside urea, to modify the interface between polystyrene and poly(methyl methacrylate) block copolymers. [] By introducing HMBA and urea at the junction point of the two blocks, the researchers aimed to improve the line edge roughness (LER) of nanopatterns created using these copolymers. [] The introduction of hydrogen bonding via HMBA and urea led to a narrower interfacial width, resulting in a 25% reduction in LER compared to unmodified copolymers. [] This suggests potential applications of HMBA in nanofabrication and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





